molecular formula C8H5Br2N B1610281 2,4-Dibromo-6-ethynylaniline CAS No. 543740-86-9

2,4-Dibromo-6-ethynylaniline

Cat. No.: B1610281
CAS No.: 543740-86-9
M. Wt: 274.94 g/mol
InChI Key: VYBPCLDDZUSXQU-UHFFFAOYSA-N
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Description

2,4-Dibromo-6-ethynylaniline: is an organic compound with the molecular formula C8H5Br2N It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and an ethynyl group is substituted at the 6th position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2,4-Dibromo-6-ethynylaniline can be achieved through several methods. One common approach involves the bromination of 6-ethynylaniline. The reaction typically uses bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired positions.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of bromide-bromate salts in an aqueous acidic medium has been reported as an efficient and environmentally friendly method for the bromination of aromatic compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 2,4-Dibromo-6-ethynylaniline can undergo oxidation reactions, where the ethynyl group can be converted to various functional groups such as carboxylic acids or ketones.

    Reduction: The compound can be reduced to form 2,4-dibromo-6-ethylaniline.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

    Oxidation: Products such as 2,4-dibromo-6-ethynylbenzoic acid.

    Reduction: 2,4-Dibromo-6-ethylaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

Chemistry:

2,4-Dibromo-6-ethynylaniline is used as a building block in organic synthesis. It can be used to synthesize more complex molecules through reactions such as Suzuki-Miyaura coupling .

Biology and Medicine:

In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can be screened for antimicrobial, anticancer, or anti-inflammatory properties.

Industry:

The compound is used in the development of advanced materials, including polymers and dyes. Its unique structure allows for the modification of material properties, making it useful in various industrial applications.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-6-ethynylaniline depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways.

Comparison with Similar Compounds

    2,4-Dibromoaniline: Lacks the ethynyl group, making it less versatile in certain synthetic applications.

    2,6-Dibromo-4-nitroaniline:

    2,4-Dibromo-6-ethylaniline: The ethyl group instead of the ethynyl group changes its reactivity and the types of reactions it can undergo.

Uniqueness:

2,4-Dibromo-6-ethynylaniline is unique due to the presence of both bromine atoms and the ethynyl group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in research and industry.

Properties

IUPAC Name

2,4-dibromo-6-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h1,3-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBPCLDDZUSXQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C(=CC(=C1)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466629
Record name 2,4-Dibromo-6-ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543740-86-9
Record name 2,4-Dibromo-6-ethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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